Benzaldehyde, 4-(1E)-1-propenyl-

Description

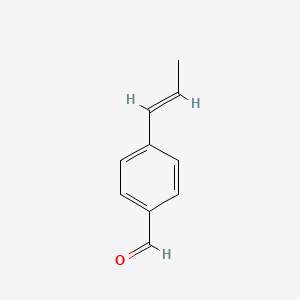

Benzaldehyde, 4-(1E)-1-propenyl- (CAS 169030-21-1) is an aromatic aldehyde characterized by a propenyl group [(1E)-1-propenyl] attached to the para position of the benzaldehyde core. Its molecular formula is C₁₀H₁₀O, with a molar mass of 146.19 g/mol . The (1E) designation indicates a trans configuration of the propenyl substituent, which influences its stereochemical reactivity. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and cyanine dyes, as evidenced by its role in forming indolo[2,3-b]thiopyrylium derivatives under reflux conditions .

Properties

Molecular Formula |

C10H10O |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

4-[(E)-prop-1-enyl]benzaldehyde |

InChI |

InChI=1S/C10H10O/c1-2-3-9-4-6-10(8-11)7-5-9/h2-8H,1H3/b3-2+ |

InChI Key |

KWWVKYPHFGKMCB-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/C1=CC=C(C=C1)C=O |

Canonical SMILES |

CC=CC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzaldehyde, 4-(1E)-1-propenyl-, can be synthesized through several methods. One common approach is the Claisen-Schmidt condensation reaction between benzaldehyde and acetone in the presence of a base such as sodium hydroxide. This reaction yields benzalacetone, which can then be further processed to obtain p-vinylbenzaldehyde .

Industrial Production Methods

In industrial settings, the production of benzaldehyde, 4-(1E)-1-propenyl-, often involves the catalytic hydrogenation of methyl benzoate to benzyl alcohol, followed by oxidation to benzaldehyde and subsequent vinylation . This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-(1E)-1-propenyl-, undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzoic acid derivatives.

Reduction: It can be reduced to form benzyl alcohol derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Benzaldehyde, 4-(1E)-1-propenyl-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzaldehyde, 4-(1E)-1-propenyl-, involves its interaction with cellular components. It can disrupt cellular antioxidation systems, leading to oxidative stress in microbial cells. This property makes it effective as an antimicrobial and antifungal agent . The compound can also undergo metabolic conversion to benzoic acid and benzyl alcohol, which further contribute to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Benzaldehyde, 4-(1E)-1-propenyl- with structurally related benzaldehyde derivatives:

Stability and Challenges

- Steric Effects : Bulkier groups (e.g., tert-butyl in Bourgeonal) improve thermal stability but may hinder reactivity .

- Electron-Withdrawing Groups : Bromine and ketone substituents in CAS 1261352-83-3 increase electrophilicity but may necessitate controlled reaction conditions to avoid side reactions .

Research Findings and Key Observations

- Synthetic Efficiency : Propenyl benzaldehydes generally exhibit higher reactivity in cyclization reactions compared to alkyl-substituted analogs (e.g., Cuminaldehyde) due to their conjugated double bonds .

- Substituent Impact : Electron-withdrawing groups (e.g., Br, CF₃) enhance electrophilic character but require precise stoichiometry to avoid polymerization .

- Industrial Relevance : While the propenyl derivative is niche in synthetic chemistry, its analogs like Bourgeonal and Cuminaldehyde have broader commercial applications in fragrances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.